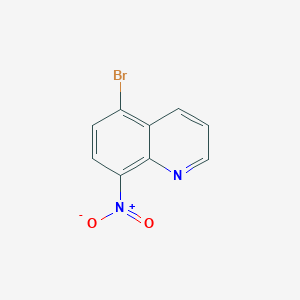

5-Bromo-8-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELNBLNDYLAJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342426 | |

| Record name | 5-Bromo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176967-80-9 | |

| Record name | 5-Bromo-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-8-nitroquinoline

CAS Number: 176967-80-9

Introduction

5-Bromo-8-nitroquinoline is a highly functionalized quinoline derivative that serves as a pivotal intermediate in the synthesis of a variety of complex chemical entities, particularly in the realm of medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring both an electron-withdrawing nitro group and a versatile bromo substituent, makes it a valuable precursor for constructing novel heterocyclic systems.[2] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, key reactions, and applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 176967-80-9 | [3][4] |

| Molecular Formula | C₉H₅BrN₂O₂ | [3][4] |

| Molecular Weight | 253.05 g/mol | [5] |

| Monoisotopic Mass | 251.95344 Da | [5] |

| Appearance | Light yellow solid/needles | [1][6] |

| Melting Point | 139-141 °C | [6] |

| Topological Polar Surface Area | 58.7 Ų | [5] |

| XLogP3 | 2.7 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

Synthesis and Purification

The synthesis of this compound is a well-documented procedure, typically involving a two-step, one-pot reaction starting from isoquinoline. The process leverages electrophilic aromatic substitution to introduce the bromo and nitro groups onto the isoquinoline core.

Synthetic Workflow Diagram

Caption: Synthetic and purification workflow for this compound.

Detailed Synthetic Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[6]

Materials:

-

Isoquinoline (97%)

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS), recrystallized

-

Potassium Nitrate (KNO₃)

-

Heptane

-

Toluene

-

Dichloromethane (DCM)

-

Diethyl ether

-

Celite

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Aqueous Ammonia (25%)

-

Sodium Hydroxide (NaOH)

Equipment:

-

1-L three-necked, round-bottomed flask

-

Mechanical stirrer

-

Internal thermometer

-

Addition funnel with nitrogen inlet

-

Dry ice-acetone bath

-

Glass filter funnel

-

Vacuum suction apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 1-L three-necked flask, cool 340 mL of concentrated sulfuric acid to 0°C. Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline, ensuring the internal temperature remains below 30°C.

-

Bromination: Cool the solution to -25°C using a dry ice-acetone bath. Add 76.4 g (429 mmol) of recrystallized N-bromosuccinimide in portions, maintaining the temperature between -22 and -26°C. Stir the resulting suspension vigorously for 2 hours at -22°C, then for 3 hours at -18°C.

-

Nitration: Add 35.0 g (346 mmol) of potassium nitrate at a rate that keeps the internal temperature below -10°C. Stir the mixture at -10°C for 1 hour.

-

Work-up: Remove the cooling bath and allow the solution to stir overnight, gradually warming to room temperature. Pour the reaction mixture onto 1.0 kg of crushed ice. Adjust the pH to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C. Stir the resulting suspension in an ice-water bath for 2 hours.

-

Isolation of Crude Product: Isolate the precipitated solids by filtration, wash thoroughly with three 1-L portions of ice-cold water, and air-dry to a constant weight.

Purification Protocols

Two primary methods can be employed for the purification of this compound:

Method A: Recrystallization

-

Suspend the crude solid in a mixture of 1000 mL of heptane and 250 mL of toluene in a 2-L round-bottomed flask.

-

Heat the mixture at reflux with stirring for 1.5 hours.

-

Filter the hot solution through Celite under vacuum.

-

Reduce the filtrate volume to 1000 mL by distillation.

-

Allow the solution to cool slowly overnight with stirring.

-

Isolate the resulting orange solids by filtration, wash with 350 mL of ice-cold heptane, and air-dry to obtain 40-44 g (47-51% yield) of pure 5-bromo-8-nitroisoquinoline.[6]

Method B: Column Chromatography

For higher purity, the product can be purified by column chromatography on silica gel (63-200 µm) using a gradient elution of 9:1 to 6:1 dichloromethane/diethyl ether.[6] Subsequent recrystallization of the purified fractions yields 5-bromo-8-nitroisoquinoline with a melting point of 139-141°C.[6]

Spectral Characterization

While specific spectra for CAS number 176967-80-9 are not publicly available in databases, the expected spectral characteristics can be inferred from its structure and data from analogous compounds. Characterization is typically performed using NMR, IR, and mass spectrometry.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system. The specific chemical shifts and coupling patterns would allow for the unambiguous assignment of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display nine signals for the aromatic carbons. The carbons attached to the bromine and nitro groups will show characteristic shifts.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-NO₂ stretching vibrations (typically around 1530 and 1350 cm⁻¹), as well as C=N and C=C stretching vibrations of the quinoline ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (251.95344 Da).[5] The isotopic pattern of bromine (approximately equal intensity for M and M+2) will be a key diagnostic feature.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the orthogonal reactivity of its functional groups.

Key Chemical Transformations

The strategic placement of the nitro and bromo groups allows for a range of subsequent chemical modifications:

-

Reduction of the Nitro Group: The 8-nitro group can be selectively reduced to an 8-amino group.[2] This transformation is pivotal as it introduces a nucleophilic primary amine, which can then be used for the construction of fused heterocyclic rings.[2]

-

Palladium-Catalyzed Cross-Coupling Reactions: The 5-bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of diverse compound libraries.

-

Domino Reactions: The combination of the 8-amino (from reduction of the nitro group) and 5-bromo functionalities provides a platform for domino reactions. For instance, a palladium-catalyzed reaction with a thiol-containing partner can proceed via a sequence of intermolecular C-S coupling followed by an intramolecular C-N bond formation to construct fused thiazine rings.[2]

Potential in Drug Discovery

Quinoline derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[7] The functional groups present in this compound and its derivatives are associated with a range of biological activities:

-

Anticancer Activity: Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7] For example, the related compound 8-hydroxy-5-nitroquinoline (nitroxoline) has shown potent anticancer properties.[7][8] The mechanism is often linked to the induction of oxidative stress and inhibition of key cellular enzymes.[7] Bromo-derivatives of 8-substituted quinolines have also been evaluated as novel anticancer agents.

-

Antimicrobial Properties: The quinoline core is present in many antimicrobial agents. The presence of a nitro group can also confer broad-spectrum antimicrobial effects.[7]

The versatility of this compound makes it a key intermediate for the synthesis of novel compounds for screening in various drug discovery programs.[1]

Caption: Reactivity and potential applications of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined synthesis and the orthogonal reactivity of its bromo and nitro substituents provide a robust platform for the generation of diverse and complex molecular architectures. The established biological activities of related quinoline derivatives further underscore its importance as a starting material for the discovery of new therapeutic agents. This guide provides a foundational understanding for researchers looking to exploit the rich chemistry of this compound.

References

-

Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. Retrieved from [Link]

- Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

-

Appchem. (n.d.). This compound | 176967-80-9. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pharma Info Source. (n.d.). CAS 176967-80-9 suppliers, this compound suppliers. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). Atomax Chemicals Co., Ltd. (Page 415). Retrieved from [Link]

-

ENAO Chemical Co., Ltd. (n.d.). This compound CAS NO.176967-80-9. Retrieved from [Link]

-

Shanghai Kehua Bio-engineering Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Retrieved from [Link]

Sources

- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound | C9H5BrN2O2 | CID 581618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

5-Bromo-8-nitroquinoline molecular structure

An In-depth Technical Guide to 5-Bromo-8-nitroquinoline: Molecular Structure, Synthesis, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its quinoline core, substituted with both an electron-withdrawing nitro group and a reactive bromine atom, offers a unique combination of chemical properties. This strategic arrangement of functional groups makes it an exceptionally versatile precursor for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. It delves into its molecular structure, established synthesis protocols, spectroscopic signature, and its diverse applications, particularly as a key intermediate in the development of novel therapeutic agents and advanced materials.[1][2] The insights provided herein are intended to facilitate its effective utilization in research and development settings.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of this compound is a thorough analysis of its molecular structure and inherent physical properties.

IUPAC Name: this compound[3] CAS Number: 176967-80-9[3][4] Molecular Formula: C₉H₅BrN₂O₂[3][5] Molecular Weight: 253.05 g/mol [3]

The structure consists of a bicyclic quinoline ring system. A bromine atom is attached at the C5 position, and a nitro group is located at the C8 position. This specific substitution pattern dictates the molecule's reactivity and electronic properties.

Caption: 2D molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 253.05 g/mol | PubChem[3] |

| Density | 1.747 g/cm³ | ChemBK[4] |

| Boiling Point | 370.5°C at 760 mmHg | ChemBK[4] |

| Flash Point | 177.9°C | ChemBK[4] |

| Refractive Index | 1.707 | ChemBK[4] |

| Storage Condition | Sealed in dry, Room Temperature | ChemBK[4] |

| XLogP3 | 2.7 | PubChem[3] |

| Topological Polar Surface Area | 58.7 Ų | PubChem[3] |

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. For this compound, the process typically involves the sequential functionalization of a pre-existing quinoline or 8-substituted quinoline precursor. The choice of reagents and reaction conditions is critical to achieve regioselectivity and high yield, avoiding the formation of undesired isomers.[6]

A common strategy involves the bromination of 8-nitroquinoline. The nitro group at the C8 position is a meta-director; however, in the acidic conditions typically used for halogenation, the quinoline nitrogen is protonated. This protonated species directs electrophilic substitution to the 5- and 8-positions. Since the C8 position is already occupied, the bromination is directed to the C5 position.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Bromination of 8-Nitroquinoline

This protocol is a representative method adapted from established procedures for the regioselective bromination of quinoline derivatives.[6]

1. Reaction Setup:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 8-nitroquinoline (1 equivalent) in concentrated sulfuric acid at 0°C.

-

Stir the mixture until a clear solution is obtained.

2. Bromination:

-

Slowly add a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in concentrated sulfuric acid via the dropping funnel.

-

Causality: The use of concentrated sulfuric acid protonates the quinoline ring, deactivating it towards electrophilic attack but directing substitution to the C5 position. NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. Maintaining a low temperature controls the reaction rate and minimizes side-product formation.

3. Reaction Monitoring and Work-up:

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

4. Isolation and Purification:

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a heptane/toluene mixture, to yield pure this compound as a light yellow solid.[7]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data represent typical values found for this class of compounds.

Table 2: Representative Spectroscopic Data for this compound Derivatives

| Technique | Data Interpretation |

| ¹H NMR | The proton NMR spectrum will show distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The coupling patterns (doublets, doublets of doublets) are crucial for confirming the substitution pattern on the quinoline ring. For example, the proton at C2 often appears as a doublet of doublets due to coupling with protons at C3 and C4. |

| ¹³C NMR | The carbon spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C5) and the nitro group (C8) will be significantly shifted downfield. Chemical shifts typically range from δ 118-150 ppm.[8] |

| IR Spectroscopy | The IR spectrum provides key information about the functional groups. Characteristic strong absorption bands will be observed for the N-O stretching of the nitro group (typically around 1530 cm⁻¹ and 1370 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.[8] |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. |

Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.[8]

-

The Bromo Group (C5): The C-Br bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at the C5 position.

-

The Nitro Group (C8): The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine (-NH₂). This transformation is a gateway to a vast array of subsequent chemical modifications. The resulting 8-aminoquinoline derivative can undergo N-alkylation, N-acylation, diazotization followed by Sandmeyer-type reactions, or serve as a directing group for further electrophilic substitution.[8][9]

Caption: Key reactive sites and synthetic transformations of this compound.

Applications in Drug Discovery and Materials Science

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][10] this compound is a key intermediate in the synthesis of novel compounds with potential therapeutic value.

-

Anticancer and Antimicrobial Agents: Nitroquinoline derivatives have shown significant cytotoxic effects against various cancer cell lines and possess broad-spectrum antimicrobial properties.[2][11] The ability to functionalize both the C5 and C8 positions allows for the creation of extensive libraries of compounds for screening against various biological targets. For instance, the 8-amino derivatives can be used to synthesize novel fused heterocyclic systems with potential biological activities.[12]

-

Neurological Drug Development: Substituted quinolines are being investigated for the treatment of neurodegenerative diseases. The core structure can be modified to interact with specific enzymes or receptors in the central nervous system.[1]

-

Materials Science: Beyond pharmaceuticals, the unique electronic properties conferred by the substituted quinoline ring have made these compounds attractive for applications in materials science. They have been explored in the development of organic light-emitting diodes (OLEDs) and other electronic materials where tuning of photophysical properties is essential.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound may cause skin, eye, and respiratory irritation. It is harmful if swallowed.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid formation of dust and aerosols.[15][16]

-

Storage: Store in a tightly closed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.[4][14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[15][16]

Conclusion

This compound is a compound of significant strategic importance in chemical synthesis. Its well-defined molecular structure, featuring two distinct and versatile reactive sites, provides a robust platform for generating molecular diversity. The established synthetic routes are reliable, and its chemical properties are well-characterized. For researchers in drug discovery and materials science, this compound represents a valuable and powerful tool for the design and synthesis of novel, high-value functional molecules.

References

- Organic Syntheses Procedure, Isoquinoline, 5-bromo-8-nitro-.

- Google Patents, US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

ChemBK, this compound. Available from: [Link]

-

PubChem, this compound | C9H5BrN2O2 | CID 581618. Available from: [Link]

-

CPAChem, 1,3,5-Trichlorobenzene-d3 CAS:1198-60-3. Available from: [Link]

-

Pharmaffiliates, CAS No : 1198-60-3 | Product Name : 1,3,5-Trichlorobenzene D3. Available from: [Link]

-

ResearchGate, Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: [Link]

-

ACG Publications, Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

-

Capot Chemical, material safety data sheet. Available from: [Link]

-

PubChemLite, 8-bromo-5-nitroquinoline (C9H5BrN2O2). Available from: [Link]

-

PMC, Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

-

ResearchGate, Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available from: [Link]

-

Drug Discovery Chemistry, Conference Program. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C9H5BrN2O2 | CID 581618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. acgpubs.org [acgpubs.org]

- 7. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

- 15. capotchem.com [capotchem.com]

- 16. chemicalbook.com [chemicalbook.com]

A Technical Guide to 5-Bromo-8-nitroquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-nitroquinoline is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of diverse pharmacologically active molecules. Its unique electronic properties, stemming from the presence of both an electron-donating bromine atom and a potent electron-withdrawing nitro group on the quinoline scaffold, make it a versatile building block in medicinal chemistry. This guide provides an in-depth analysis of this compound, covering its chemical identity, physicochemical properties, a detailed and field-proven synthesis protocol, and its applications in research and drug development. Emphasis is placed on the causal relationships behind methodological choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's therapeutic efficacy, selectivity, and pharmacokinetic profile.

This compound emerges as a particularly valuable derivative. The bromine at the C-5 position acts as a handle for further modification via cross-coupling reactions, while the nitro group at the C-8 position significantly influences the electronic landscape of the molecule. This substitution pattern makes the compound a key precursor for creating complex molecular architectures with potential therapeutic applications.[3]

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is paramount for its effective use in research and synthesis.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| Molecular Weight | 253.05 g/mol | PubChem[4] |

| Appearance | Light yellow solid/needles | US6500954B1[6] |

| Melting Point | 137.5-141 °C | Organic Syntheses[7] |

| Boiling Point (est.) | 370.5°C at 760 mmHg | ChemBK[8] |

| Density (est.) | 1.747 g/cm³ | ChemBK[8] |

| Polar Surface Area | 58.7 Ų | PubChem[4] |

| XLogP3 | 2.7 | PubChem[4] |

Synthesis of this compound: A Validated One-Pot Protocol

The synthesis of this compound is most efficiently achieved through a one-pot electrophilic aromatic substitution sequence starting from isoquinoline (note: many sources, including patents and Organic Syntheses procedures, refer to the synthesis of the isoquinoline analog, 5-bromo-8-nitroisoquinoline, via this method. The principles are directly applicable to the quinoline scaffold, though reagent stoichiometry and reaction times may require optimization). A well-established and scalable method involves the initial bromination of the quinoline followed by nitration in the same reaction vessel.[7]

This one-pot approach is advantageous as it avoids the isolation of the intermediate 5-bromoquinoline, streamlining the process and often improving the overall yield.[7] The choice of sulfuric acid as the solvent is critical, as it protonates the quinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing substitution to the benzenoid ring.[9]

Synthesis Workflow

The diagram below illustrates the sequential one-pot synthesis process, highlighting the key stages from starting material to the final purified product.

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the analogous isoquinoline synthesis and serves as a robust starting point for laboratory preparation.[7]

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (96%). Slowly add quinoline (1.0 equiv) while maintaining the internal temperature below 30°C with an ice bath.

-

Bromination: Cool the resulting solution to -25°C using a dry ice/acetone bath. Add N-bromosuccinimide (NBS, 1.1-1.3 equiv) portion-wise, ensuring the internal temperature remains between -26°C and -22°C. Causality: Strict temperature control is crucial here to prevent the formation of isomeric byproducts like 8-bromoquinoline, which is difficult to separate.[7]

-

Reaction Monitoring (Bromination): Stir the mixture vigorously for 2 hours at -22°C, then for an additional 3 hours at -18°C. The reaction should become a homogeneous solution.

-

Nitration: Cool the reaction mixture to below -10°C. Add potassium nitrate (KNO₃, 1.05 equiv) portion-wise, maintaining the temperature below -10°C.

-

Reaction Monitoring (Nitration): Stir the mixture at -10°C for 1 hour. Then, remove the cooling bath and allow the reaction to stir overnight, gradually warming to room temperature.

-

Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 10x the volume of the acid). Adjust the pH of the resulting slurry to ~8.0 using 25% aqueous ammonia, keeping the temperature below 30°C with an ice bath.

-

Isolation: Isolate the precipitated crude solid by vacuum filtration. Wash the solid thoroughly with several portions of ice-cold water until the filtrate is neutral. Air-dry the solid to a constant weight.

-

Purification: Suspend the crude product in a heptane/toluene mixture (e.g., 4:1 v/v) and heat to reflux. Filter the hot solution through Celite to remove insoluble impurities. Reduce the filtrate volume by distillation and allow the solution to cool slowly overnight to promote crystallization.

-

Final Product: Collect the resulting light-yellow needles by filtration, wash with a small amount of ice-cold heptane, and air-dry to a constant weight. The final product should have a melting point of 137-141°C.[7]

Spectroscopic Characterization

-

¹H-NMR (DMSO-d₆): Expected signals would correspond to the aromatic protons on the quinoline ring system. The electron-withdrawing nitro group and the bromine atom will cause characteristic downfield shifts and splitting patterns for adjacent protons.

-

IR/FT-Raman: These techniques are used to identify functional groups. Characteristic peaks for the nitro group (N-O stretching) would be prominent, alongside signals for the C=C and C=N bonds of the aromatic system.[10]

-

Mass Spectrometry: Provides the molecular weight and fragmentation pattern, confirming the elemental composition C₉H₅BrN₂O₂.[5]

Applications in Research and Drug Development

This compound and its isomers are key intermediates in the synthesis of novel therapeutic agents.[6][7] The strategic placement of the bromo and nitro groups facilitates a range of chemical transformations.

-

Precursor for Anticancer Agents: The nitro group activates the adjacent bromine atom for nucleophilic aromatic substitution (SNAr).[3][11] This allows for the efficient introduction of various amine-containing moieties, such as piperazine and morpholine, to generate compounds with potent antiproliferative and apoptotic effects against cancer cell lines.[3] Studies on the related 6-bromo-5-nitroquinoline have shown that the resulting derivatives exhibit significant inhibitory activity.[3]

-

Building Block for Bioactive Molecules: The bromo group can be utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular scaffolds. The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, via Sandmeyer-like reactions to introduce a variety of substituents.[9]

-

Antimicrobial Research: The 8-hydroxyquinoline scaffold, which can be derived from 8-nitroquinolines, is well-known for its broad-spectrum antimicrobial activity.[12] this compound serves as a precursor to novel 8-hydroxyquinoline derivatives whose antibacterial and antifungal properties can be explored.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, data for structurally similar and reactive nitro- and bromo-aromatic compounds provide essential guidance.

-

General Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation/damage.[13][14][15]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[14][16]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][14] Store locked up.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a compound of significant strategic importance for researchers in organic synthesis and medicinal chemistry. Its well-defined synthesis, coupled with the versatile reactivity of its functional groups, establishes it as a valuable platform for the development of novel compounds. The validated one-pot synthesis protocol offers an efficient and scalable route to this key intermediate. A thorough understanding of its properties, reactivity, and handling requirements empowers scientists to fully exploit its potential in the ongoing quest for new and effective therapeutic agents.

References

- Hansen, T. V., & Undheim, K. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S. Patent No. US6500954B1.

- Hansen, T. V., & Undheim, K. (2004). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses, 81, 98.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 581618, this compound. PubChem. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

Amanote Research. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

-

Al-Salahi, R., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

-

Gupta, H., et al. (2017). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

OUCI. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

-

ResearchGate. (2020). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

-

PubMed. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H5BrN2O2 | CID 581618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

physical properties of 5-Bromo-8-nitroquinoline

An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-8-nitroquinoline

Abstract

This compound is a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a substituted quinoline, its unique electronic and structural properties make it a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials. However, a thorough review of publicly available scientific literature reveals a notable scarcity of experimentally determined physical property data for this specific compound (CAS No. 176967-80-9). This is often compounded by confusion with its isomer, 5-Bromo-8-nitroisoquinoline, which is more extensively characterized. This guide is designed for researchers, chemists, and drug development professionals to bridge this knowledge gap. It provides a consolidated overview of the known computational properties of this compound and, more critically, offers detailed, field-proven experimental protocols for the systematic determination of its core physical properties, including melting point, solubility, and spectroscopic identity. By establishing a framework for generating reliable and reproducible data, this document aims to empower researchers to fully leverage the potential of this versatile chemical entity.

Compound Identification and Structural Verification

Precise identification is the cornerstone of any scientific investigation. This compound is a distinct chemical entity whose properties should not be conflated with its structural isomers. The primary identifier is its CAS Registry Number: 176967-80-9 .[1][2][3]

The fundamental molecular characteristics are summarized below. This information is derived from computational analysis and serves as the theoretical basis for experimental verification.[1][2][4]

A Critical Note on Isomeric Specificity: It is imperative to distinguish this compound (CAS: 176967-80-9) from its isomer, 5-Bromo-8-nitroisoquinoline (CAS: 63927-23-1). The latter has a well-documented melting point in the range of 136-141°C and published NMR spectra.[5] These values are not transferable and should not be used for this compound.

Computational and Predicted Physical Properties

In the absence of experimental data, computational models provide valuable first-pass estimates of a compound's physicochemical behavior. These properties are crucial for designing experiments and for early-stage drug discovery screenings (e.g., ADME/Tox modeling). The following parameters have been calculated using established algorithms.[1][2][4]

| Property Name | Predicted Value | Source | Significance in Research & Development |

| Boiling Point | 370.5°C at 760 mmHg | ChemBK[4] | Provides an estimate for thermal stability and conditions for distillation, though experimental verification via thermogravimetric analysis (TGA) is recommended. |

| Density | 1.747 g/cm³ | ChemBK[4] | Useful for formulation calculations and reaction solvent selection. |

| XLogP3 | 2.7 | PubChem[1] | A measure of lipophilicity (oil/water partition coefficient). A value in this range suggests moderate cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | PubChem[1], Guidechem[2] | Predicts the surface area occupied by polar atoms. A TPSA below 140 Ų is often correlated with good oral bioavailability in drug candidates. |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1], Guidechem[2] | Relates to the molecule's ability to form hydrogen bonds, influencing its solubility and binding interactions with biological targets. |

| Rotatable Bond Count | 0 | PubChem[1] | A rigid structure, which can be advantageous for binding affinity and selectivity in drug design. |

Protocols for Experimental Characterization

The following sections provide standardized, self-validating protocols for determining the essential . Adherence to these methods will produce high-quality, publishable data.

Melting Point Determination for Purity Assessment

Causality: The melting point is a fundamental and sensitive indicator of a crystalline solid's purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound, while impurities depress and broaden this range. This protocol ensures an accurate determination.

Methodology: Digital Melting Point Apparatus

-

Instrument Calibration: Prior to analysis, verify the apparatus's temperature accuracy using at least two certified standards that bracket the expected melting range (e.g., benzophenone, 48-50°C; caffeine, 235-237°C). The instrument's readings must be within ±1°C of the standards' certified values.

-

Sample Preparation: Ensure the this compound sample is completely dry and homogenous. Load a capillary tube (sealed at one end) with 2-3 mm of the finely powdered sample by tapping the sealed end on a hard surface.

-

Measurement Protocol:

-

Place the capillary tube into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point (if unknown, a preliminary rapid scan is required).

-

Once the sample is within 20°C of its melting point, reduce the ramp rate to a slow, controlled 1-2°C/min. This slow rate is critical for thermal equilibrium and accurate observation.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

-

Reporting: Report the melting point as the range from T₁ to T₂. Perform the measurement in triplicate and report the average range. A narrow range confirms high purity.

Thermodynamic Solubility Profiling via Shake-Flask Method

Causality: Solubility is a critical parameter that governs a compound's bioavailability, formulation possibilities, and behavior in biological assays and process chemistry. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility, as it ensures that the solution has reached true equilibrium with the solid state.

Methodology: Isothermal Shake-Flask (OECD Guideline 105)

-

System Preparation: For each solvent to be tested (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO), add an excess amount of solid this compound to a known volume of the solvent in a sealed, inert vial. "Excess" means that undissolved solid must be clearly visible after equilibration.

-

Equilibration: Place the vials in an isothermal shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-course experiment (measuring concentration at 8, 16, 24, and 48 hours) is recommended to confirm the necessary equilibration time.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand at the same constant temperature for at least 1 hour. Carefully withdraw an aliquot of the supernatant, ensuring no solid is transferred. The most robust method is to filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents).

-

Quantification:

-

Develop a validated analytical method, typically HPLC-UV or UV-Vis spectroscopy, to measure the concentration of this compound.

-

Create a standard curve with known concentrations of the compound in the same solvent to ensure linearity and accuracy.

-

Dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the standard curve.

-

-

Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or µM at the specified temperature. Perform each measurement in triplicate.

Spectroscopic Identity Confirmation

Causality: Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure. Each technique probes different aspects of the molecular framework, and together they create a unique "fingerprint."

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique identifies the number and environment of hydrogen atoms. For this compound, one would expect to observe signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the 5 distinct protons on the quinoline ring system. The splitting patterns (singlet, doublet, triplet) and coupling constants (J-values) will confirm their relative positions.

-

¹³C NMR: This technique identifies the number and electronic environment of carbon atoms. The structure has 9 unique carbon atoms, and one would expect to see 9 distinct signals in the spectrum. The chemical shifts will differentiate between carbons bonded to electronegative atoms (N, Br, O) and standard aromatic carbons.

-

Protocol:

-

Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data and assign peaks based on chemical shifts, integration (for ¹H), and coupling patterns, confirming they match the expected structure.

-

3.3.2 Infrared (IR) Spectroscopy

-

Purpose: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

Expected Peaks:

-

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (N-O).

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic quinoline ring.

-

~1000-1100 cm⁻¹: C-Br stretching vibration.

-

~750-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic rings.

-

-

Protocol (ATR-FTIR):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact and acquire the spectrum.

-

Identify the key functional group peaks and confirm they are consistent with the structure of this compound.

-

3.3.3 High-Resolution Mass Spectrometry (HRMS)

-

Purpose: HRMS provides an extremely accurate measurement of the molecular mass, confirming the elemental composition.

-

Protocol (ESI-HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Measure the mass of the protonated molecule, [M+H]⁺.

-

The measured mass should match the theoretical exact mass of C₉H₆BrN₂O₂⁺ (252.9607 Da) within a very low error margin (typically < 5 ppm). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should also be observed as two peaks of nearly equal intensity separated by ~2 Da.

-

Conclusion and Call for Data Contribution

This technical guide provides a comprehensive framework for the robust physicochemical characterization of this compound. While computational data offers valuable initial insights, the protocols detailed herein for determining melting point, solubility, and spectroscopic identity are essential for generating the high-quality experimental data currently absent from the public domain. The application of these standardized methods will ensure data reliability and reproducibility across laboratories. Researchers who undertake the characterization of this compound are strongly encouraged to publish their findings, thereby enriching the collective knowledge base and enabling the broader scientific community to more effectively utilize this promising chemical intermediate in drug discovery and materials science.

References

-

Organic Syntheses. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

Sources

5-Bromo-8-nitroquinoline melting point and solubility

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Bromo-8-nitroquinoline

Introduction

This compound (CAS No. 176967-80-9) is a heterocyclic building block of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] As a substituted quinoline, its scaffold is a key component in numerous pharmacologically active agents. The strategic placement of a bromo group at the C5 position and a nitro group at the C8 position creates a molecule with versatile reactivity. These functional groups serve as valuable handles for a variety of chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it a crucial intermediate for synthesizing more complex molecular architectures.[1]

This guide provides a comprehensive overview of two fundamental physicochemical properties of this compound: its melting point and solubility. For researchers in drug development, these parameters are not mere data points; they are critical indicators of a compound's purity, stability, and potential bioavailability, profoundly influencing formulation strategies and the ultimate success of a therapeutic candidate. While published experimental data for this specific molecule is scarce, this document consolidates available information on related isomers and provides robust, field-proven protocols for its empirical determination.

Core Physicochemical Properties

A summary of the key identifiers and computed properties for this compound is presented below. This data provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| CAS Number | 176967-80-9 | PubChem[2], Guidechem[3] |

| Molecular Formula | C₉H₅BrN₂O₂ | PubChem[2] |

| Molecular Weight | 253.05 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)[O-])Br | PubChem[2] |

| InChI Key | FELNBLNDYLAJLB-UHFFFAOYSA-N | PubChem[2] |

| Appearance | Light yellow solid (predicted) | ChemBK[4] |

| Boiling Point | 370.5°C at 760 mmHg (predicted) | ChemBK[5] |

| Topological Polar Surface Area | 58.7 Ų | PubChem[2] |

| XLogP3 | 2.7 | PubChem[2] |

Melting Point Analysis

The melting point is a critical thermal property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a depressed and broader melting range.

Existing Data and Isomer Comparison

A thorough review of scientific literature and chemical databases reveals a notable absence of an experimentally determined melting point for this compound (CAS 176967-80-9). However, data is available for its structural isomers, which underscores the importance of precise empirical determination for the target compound. Using data from an isomer is not a substitute for experimental measurement.

| Compound | CAS Number | Melting Point (°C) |

| 5-Bromo-8-nitroiso quinoline | 63927-23-1 | 136 - 141 |

| 8-Bromo-5-nitroquinoline | 139366-35-1 | 136 - 137 |

Data sourced from Sigma-Aldrich, Organic Syntheses Procedure[6], and ChemicalBook[7].

Causality in Experimental Choices: The Capillary Method

The capillary melting point determination method remains the gold standard for its simplicity, reliability, and minimal sample requirement.[8] The underlying principle involves heating a small, packed sample in a capillary tube at a controlled rate. The slow heating rate (approx. 1-2°C per minute) near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standardized procedure for accurately measuring the melting point range of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Any residual solvent can act as an impurity, depressing the melting point.[9]

-

Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.[9]

-

Sample Packing: To move the solid to the bottom of the tube, gently tap the sealed end on a hard surface. For more effective packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop. The bouncing action will compact the solid.[10] Repeat until a packed sample height of 2-3 mm is achieved. An excessive sample amount can lead to an artificially broad melting range.[9]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus.

-

Rapid Initial Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 4-5°C per minute to find a rough value.[11] Allow the apparatus to cool significantly before the precise measurement.

-

Precise Measurement: Heat the sample at a medium rate until the temperature is about 20°C below the expected melting point.[10]

-

Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. Observe the sample closely through the magnifying eyepiece.

-

Recording the Melting Range:

-

Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow (0.5-2°C).

-

Validation: Perform the measurement at least twice with fresh samples in new capillary tubes to ensure reproducibility.[11]

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A compound must possess adequate solubility in aqueous media to be absorbed and exert its therapeutic effect.

Predicted Solubility Characteristics

| Solvent Class | Solvent | Predicted Solubility | Rationale / Supporting Evidence |

| Aqueous | Water, PBS (pH 7.4) | Poor / Insoluble | Nitroquinoline derivatives generally show low aqueous solubility.[12] 8-Hydroxyquinoline is insoluble in water.[13] |

| Polar Aprotic | DMSO, DMF | Soluble | DMSO and DMF are powerful, versatile solvents for many heterocyclic compounds, including quinolines.[12][14] |

| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | Ethanol is a common solvent for quinoline derivatives, often used for recrystallization.[12] |

| Halogenated | Chloroform, Dichloromethane | Soluble | Many quinoline-based structures show good solubility in halogenated solvents. |

Disclaimer: This profile is predictive. Experimental verification is essential for any research or development application.

Causality in Experimental Choices: The Shake-Flask Method

For definitive solubility data, the shake-flask method is universally recognized as the "gold standard" for determining thermodynamic solubility .[15] This method measures the equilibrium concentration of a compound in a solvent after a prolonged period of agitation, ensuring that the solution is truly saturated. This contrasts with kinetic solubility assays, which often start from a DMSO stock and can produce supersaturated solutions, thereby overestimating true solubility.[16] For formulation and pre-clinical studies, thermodynamic solubility provides the most accurate and reliable data.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol provides a self-validating system for determining the equilibrium solubility of this compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., Water, PBS pH 7.4, Ethanol). "Excess" means enough solid remains undissolved at the end of the experiment.[16]

-

Equilibration: Seal the vials tightly and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24-48 hours.[17][18]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. To separate the saturated supernatant from the undissolved solid, use one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF). This is critical to remove any microscopic solid particles.

-

-

Quantification:

-

Carefully take a precise volume of the clear, saturated supernatant and dilute it with a suitable solvent to fall within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC-UV) or LC-MS.

-

A standard calibration curve of this compound must be prepared in the same solvent to ensure accurate quantification.

-

-

Calculation and Reporting: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. Report the solubility in units such as mg/mL or µM.

-

Validation: It is advisable to analyze samples at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration does not change between time points).

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This compound is a valuable chemical intermediate whose full potential is unlocked through a thorough understanding of its fundamental properties. This guide establishes that while experimentally verified data for its melting point and solubility are not prominent in the literature, robust and standardized methods exist for their determination. The provided protocols for capillary melting point measurement and shake-flask solubility analysis offer researchers a clear and reliable path to generating the high-quality data necessary for advancing drug discovery, chemical synthesis, and materials science applications. Adherence to these empirical methods is paramount for ensuring both scientific integrity and project success.

References

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

-

Chemistry LibreTexts. (2020, August 20). 4.3: Melting Point Determination Procedure. [Link]

-

Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

ChemBK. (2024, April 9). This compound - Physico-chemical Properties. [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PCBIS. Thermodynamic solubility. [Link]

-

PubChem. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

Ingenta Connect. (2016). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

ChemBK. (2024, April 9). This compound. [Link]

-

ResearchGate. (2020). 5,7-Dibromo-8-hydroxyquinoline dissolved in binary aqueous co-solvent mixtures.... [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H5BrN2O2 | CID 581618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 176967-80-9 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 8-BROMO-5-NITROQUINOLINE CAS#: 139366-35-1 [amp.chemicalbook.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. toku-e.com [toku-e.com]

- 14. researchgate.net [researchgate.net]

- 15. ingentaconnect.com [ingentaconnect.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. enamine.net [enamine.net]

- 18. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

synthesis pathway for 5-Bromo-8-nitroquinoline from isoquinoline

An In-depth Technical Guide to the Synthesis of 5-Bromo-8-nitroquinoline from Isoquinoline

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and complex molecular scaffolds.[1][2] Its unique substitution pattern, featuring both a halogen and a nitro group on the carbocyclic ring, provides versatile handles for further chemical transformations. The bromine atom is amenable to transition-metal-catalyzed cross-coupling reactions and the formation of Grignard reagents, while the nitro group can be readily reduced to an amine, opening pathways for N-alkylation, N-acylation, and diazotization reactions.[3] This guide provides a comprehensive overview of the most efficient and scalable synthetic pathway to this valuable building block, starting from the readily available heterocycle, isoquinoline. We will delve into the strategic considerations underpinning the chosen route, the mechanistic details of each transformation, and a field-proven, step-by-step experimental protocol.

Strategic Analysis: The Pathway of Choice

The synthesis of this compound from isoquinoline is fundamentally an exercise in controlling the regioselectivity of electrophilic aromatic substitution. The isoquinoline nucleus consists of two fused rings: a pyridine ring, which is electron-deficient, and a benzene ring, which is comparatively electron-rich. Consequently, electrophilic attack occurs preferentially on the benzene ring, primarily at the C-5 and C-8 positions.[4][5][6]

Two primary synthetic sequences can be envisioned:

-

Route A: Bromination followed by Nitration. Isoquinoline is first brominated to yield 5-bromoisoquinoline, which is then subjected to nitration.

-

Route B: Nitration followed by Bromination. Isoquinoline is first nitrated to produce a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, which would then require separation and subsequent bromination.

A critical analysis reveals that Route A is the superior strategy . Direct nitration of isoquinoline yields a mixture of 5-nitro (major product, ~90%) and 8-nitro (minor product, ~10%) isomers, which can be challenging to separate efficiently.[7][8] Conversely, the initial bromination of isoquinoline can be controlled to selectively yield 5-bromoisoquinoline. The subsequent nitration of this intermediate is highly regioselective, with the existing bromine atom and the protonated quinoline nitrogen directing the incoming nitro group almost exclusively to the C-8 position.[9][10] This high degree of regiocontrol makes the bromination-then-nitration sequence more efficient, scalable, and economically viable for drug development and manufacturing. A significant advantage is that the entire sequence can be performed as a one-pot synthesis without the isolation of the 5-bromoisoquinoline intermediate, further streamlining the process.[1]

Overall Synthetic Workflow

The selected pathway involves a sequential, one-pot electrophilic substitution process performed in a strong acidic medium.

Caption: One-pot synthesis of this compound from isoquinoline.

Mechanistic Insights

Step 1: Bromination of Isoquinoline

The regioselective bromination at the C-5 position is achieved under strongly acidic conditions. The mechanism proceeds as follows:

-

Protonation: In concentrated sulfuric acid, the basic nitrogen atom of isoquinoline is protonated to form the isoquinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack more than it deactivates the benzene ring.

-

Electrophile Generation: N-bromosuccinimide (NBS) acts as the source for the electrophilic bromine species (Br⁺).

-

Electrophilic Attack: The electron-rich benzene ring of the isoquinolinium ion attacks the electrophilic bromine. The attack occurs preferentially at the C-5 position, which is sterically accessible and leads to a more stable carbocation intermediate compared to attack at other positions.

-

Rearomatization: A proton is lost from the C-5 position to restore the aromaticity of the benzene ring, yielding the 5-bromoisoquinolinium ion.

Caption: Simplified mechanism for the bromination of isoquinoline.

Step 2: Nitration of 5-Bromoisoquinoline

The second step involves the nitration of the in situ generated 5-bromoisoquinoline.

-

Electrophile Generation: Potassium nitrate reacts with concentrated sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The 5-bromoisoquinolinium ion is a highly deactivated substrate. The bromine atom is a deactivating group but directs ortho and para. The positively charged pyridine ring strongly deactivates the entire system. The combination of these electronic effects directs the incoming nitronium ion to the C-8 position, which is para to the bromine and avoids the more deactivated positions closer to the pyridine ring.

-

Rearomatization: Loss of a proton from the C-8 position re-establishes aromaticity, yielding the final product, this compound.

Caption: Simplified mechanism for the nitration of 5-bromoisoquinoline.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, ensuring its reliability and scalability.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Isoquinoline (97%) | 129.16 | 44.0 g (40 mL) | 330 | 1.0 |

| Sulfuric Acid (96%) | 98.08 | 425 mL | - | - |

| N-Bromosuccinimide (NBS) | 177.98 | 76.4 g | 429 | 1.3 |

| Potassium Nitrate (KNO₃) | 101.10 | 36.7 g | 363 | 1.1 |

| Heptane | - | ~1350 mL | - | - |

| Toluene | - | 250 mL | - | - |

Procedure:

-

Reaction Setup: A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel is charged with 425 mL of concentrated sulfuric acid. The flask is cooled in an ice-water bath.

-

Addition of Isoquinoline: Isoquinoline (40 mL, 330 mmol) is added slowly via the addition funnel to the stirred sulfuric acid. The rate of addition is controlled to maintain the internal temperature below 30°C.

-

Bromination: The resulting solution is cooled to -25°C using a dry ice-acetone bath. N-Bromosuccinimide (76.4 g, 429 mmol) is added in portions to the vigorously stirred solution. Causality: Portion-wise addition is critical to manage the exothermic reaction and maintain the internal temperature between -26°C and -22°C.[3] The use of recrystallized NBS is essential for high yield and purity, as impurities can lead to side reactions.[3]

-

Reaction Monitoring (Bromination): The suspension is stirred efficiently for 2 hours at -22°C (±1°C) and then for an additional 3 hours at -18°C (±1°C).

-

Nitration: After the bromination is complete, the reaction mixture is maintained at -18°C. Solid potassium nitrate (36.7 g, 363 mmol) is added in small portions over approximately 1 hour, ensuring the temperature does not rise above -15°C.

-

Reaction Monitoring (Nitration): The mixture is stirred at -18°C for 2 hours, then allowed to warm slowly to 0°C over 1 hour, and finally stirred at 0°C for an additional 1-2 hours.

-

Work-up: The homogeneous reaction mixture is carefully poured onto 1.0 kg of crushed ice in a 5-L flask. The reaction flask is rinsed with ice-cold water, which is added to the quench flask.

-

Neutralization: The acidic mixture is stirred while the pH is adjusted to 8.0 by the slow addition of 25% aqueous ammonia. The temperature must be maintained below 30°C by placing the flask in an ice-water bath.

-

Isolation: The resulting suspension is stirred in an ice-water bath for 2 hours to ensure complete precipitation. The solid product is isolated by filtration, washed thoroughly with three 1-L portions of ice-cold water, and then air-dried to a constant weight. This typically affords ~65 g of crude product.

-

Purification (Recrystallization): The crude solid is suspended in a mixture of 1000 mL of heptane and 250 mL of toluene and heated to reflux for 1.5 hours with stirring. The hot solution is filtered through Celite to remove insoluble impurities. The filtrate volume is reduced by distillation to approximately 1000 mL. The solution is then allowed to cool slowly with stirring overnight.

-

Final Product: The precipitated crystals are isolated by filtration, washed with 350 mL of ice-cold heptane, and air-dried to a constant weight. This procedure yields 40-44 g (47-51% overall yield) of pure 5-bromo-8-nitroisoquinoline as light yellow needles.[1][3]

Conclusion

The synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline is most effectively achieved through a sequential, one-pot bromination and nitration protocol. By leveraging the principles of electrophilic aromatic substitution and controlling reaction conditions, particularly temperature, this method provides a reliable and scalable route to a key pharmaceutical intermediate. The detailed protocol and mechanistic understanding provided in this guide offer researchers and drug development professionals a robust framework for the successful synthesis of this valuable compound.

References

- Synthesis of 5- or 8-bromoisoquinoline derivatives.

- Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.

- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Thieme E-Books & E-Journals.

- Preparation and Properties of Isoquinoline. SlideShare.

- Reactivity of Isoquinoline. YouTube.

- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure.

- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.

- Process for preparing 5-bromoisoquinoline and its 8-nitro derivative.

- 7-Bromo-5-nitroisoquinoline. Benchchem.

- Reactions of Isoquinoline. YouTube.

- Isoquinoline. University of Babylon.

Sources

- 1. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 2. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Introduction: The Strategic Importance of 5-Bromo-8-nitroquinoline

An In-depth Technical Guide on the Core Intermediates in 5-Bromo-8-nitroquinoline Synthesis

This compound is a highly valuable heterocyclic compound that serves as a pivotal building block in the landscape of pharmaceutical and materials science research. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a nitro group that can be readily transformed into other functional groups, makes it a versatile precursor for a wide array of complex molecules.[1] Compounds derived from this scaffold have demonstrated significant potential in medicinal chemistry, including applications as anticancer agents and inhibitors of key biological targets.[2][3] This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the critical intermediates, the rationale behind experimental choices, and field-proven protocols for its preparation.

Part 1: Retrosynthetic Analysis and Primary Synthetic Strategy

The synthesis of a disubstituted quinoline like this compound requires careful strategic planning to control the regiochemistry of the substituents. The most established and logical approach involves a two-stage process: first, the construction of the quinoline core with one of the desired substituents in place, followed by the introduction of the second substituent.

A retrosynthetic analysis reveals that the final product can be accessed via the nitration of a key intermediate, 5-bromoquinoline . This intermediate, in turn, can be synthesized through the classic Skraup reaction, a powerful method for constructing the quinoline ring system.[4][5][6] This strategy effectively segregates the challenges of ring formation and aromatic functionalization.

Caption: Retrosynthetic pathway for this compound.